molecular formula C11H17Cl3N2O B2835712 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride CAS No. 2089257-94-1

2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride

Cat. No.: B2835712
CAS No.: 2089257-94-1
M. Wt: 299.62
InChI Key: CRZKCBUZLVZUFM-UHFFFAOYSA-N
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Description

2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride (CAS 2089257-94-1) is an organic compound with the molecular formula C11H17Cl3N2O and a molecular weight of 299.63 g/mol . This high-purity compound serves as a valuable chemical building block in medicinal chemistry and drug discovery research. The structure features a phenol group chlorinated at the 2-position and a piperazine ring, a known privileged scaffold in pharmacology, linked via a methylene bridge at the 4-position . The dihydrochloride salt form enhances the compound's stability and solubility for experimental purposes. Piperazine derivatives are extensively investigated for their broad and potent biological activities, making them key structures in the development of new therapeutic agents . This reagent is provided as a powder and is typically stored at room temperature . It is intended for use in laboratory research as a synthetic intermediate or a standard for analytical testing. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-(piperazin-1-ylmethyl)phenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZKCBUZLVZUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)O)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-hydroxybenzaldehyde and piperazine.

    Formation of Intermediate: The aldehyde group of 2-chloro-4-hydroxybenzaldehyde reacts with piperazine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced, typically using a reducing agent such as sodium borohydride, to yield 2-chloro-4-[(piperazin-1-yl)methyl]phenol.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Acidic and Basic Hydrolysis

The piperazine ring and methylene bridge in this compound undergo hydrolysis under controlled conditions:

Conditions Reagents Products Mechanism
Acidic (80–85°C)Aqueous H₂SO₄ or HBrCleavage of methylene bridge, yielding 4-(piperazin-1-yl)methylphenol derivatives and chlorinated byproducts Protonation of the methylene group, followed by nucleophilic attack by water.
Alkaline (room temperature)NaOH/KOH in polar solventsPartial deprotonation of phenol, enhancing electrophilic substitution reactivity Deprotonation forms a phenoxide ion, increasing aromatic ring activation.

Acid hydrolysis at elevated temperatures (80–85°C) selectively breaks the methylene bridge between the piperazine and phenol moieties, releasing secondary amines such as benzylamine derivatives . Alkaline conditions favor phenoxide formation, enabling further functionalization at the aromatic ring.

Nucleophilic Substitution Reactions

The chloro substituent at position 2 participates in nucleophilic aromatic substitution (SNAr) under specific conditions:

Reagents Catalysts Products Key Factors
Amines (e.g., piperidine)CuI, Pd catalysts2-Amino-4-[(piperazin-1-yl)methyl]phenol derivativesElectron-withdrawing groups enhance reactivity .
ThiolsBase (e.g., K₂CO₃)Thioether-linked analogsPolar aprotic solvents (e.g., DMF) improve yields.

The chloro group’s meta-directing effect limits substitution to positions activated by the phenolic hydroxyl group. Piperazine’s secondary amines may also act as nucleophiles in alkylation or acylation reactions .

Alkylation and Acylation of the Piperazine Ring

The piperazine nitrogen atoms undergo alkylation and acylation, modifying the compound’s physicochemical properties:

Reaction Type Reagents Conditions Products
AlkylationMethyl iodide, ethyl bromideDMF, 60–80°C, base (TEA)Quaternary ammonium salts with improved solubility .
AcylationAcetyl chloride, Boc anhydrideCH₂Cl₂, 0–25°CProtected piperazine derivatives (e.g., Boc-protected analogs) .

Alkylation typically occurs at the less sterically hindered nitrogen atom, while acylation favors the formation of stable amides. These reactions are critical for prodrug design or modulating bioavailability.

Condensation Reactions

The phenolic hydroxyl group participates in condensation with carbonyl compounds:

Reactants Catalysts Products Applications
Aldehydes (e.g., benzaldehyde)Piperidine, acetic acidSchiff base derivativesChelating agents or intermediates for metal complexes .
KetonesAcidic conditionsHeterocyclic fused compoundsPotential antimicrobial or antiviral agents .

The electron-withdrawing chloro group slightly deactivates the aromatic ring, but condensation proceeds efficiently under basic conditions due to phenoxide formation.

Salt Formation and pH-Dependent Reactivity

As a dihydrochloride salt, the compound exhibits pH-sensitive behavior:

pH Range Species Present Reactivity
< 3Protonated piperazine, phenolLimited nucleophilicity; stable in storage.
7–9Partially deprotonatedEnhanced piperazine nucleophilicity for SNAr or alkylation .
> 10Fully deprotonated phenoxideHigh electrophilic substitution reactivity.

Neutralization with bases like NaHCO₃ liberates the free piperazine base, enabling reactions requiring unprotonated amines .

Key Research Findings

  • Hydrolysis Stability : The compound resists hydrolysis at neutral pH but degrades rapidly under strongly acidic or basic conditions .

  • SNAr Limitations : The chloro group’s low reactivity necessitates catalytic systems (e.g., CuI) for efficient substitution .

  • Biological Implications : Piperazine modifications influence binding to neurotransmitter receptors, suggesting potential CNS applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology:
    • The compound is noted for its interactions with neurotransmitter receptors, particularly serotonin and dopamine pathways. Research suggests it may act as an antagonist or modulator at specific serotonin receptors, indicating its potential for treating mood disorders and other psychiatric conditions .
  • Anticancer Research:
    • Studies have indicated that derivatives of piperazine compounds can exhibit anticancer properties through mechanisms such as the inhibition of cancer cell proliferation and modulation of multidrug resistance (MDR) pathways . The structural similarity of 2-chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride to other piperazine derivatives supports this potential.
  • Synthesis of Pharmaceutical Intermediates:
    • The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. For example, it can be utilized in the synthesis of novel piperazine derivatives that may have enhanced therapeutic profiles or reduced side effects compared to existing drugs .

Case Study 1: Neuropharmacological Effects

A study investigated the binding affinity of various piperazine derivatives at serotonin receptors. The results indicated that compounds similar to this compound showed promising results in modulating serotonin activity, suggesting potential applications in treating anxiety and depression.

Case Study 2: Anticancer Activity

In a comparative study on piperazine derivatives' effects on cancer cell lines, this compound demonstrated moderate cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperazine moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

The compound shares structural motifs with several piperazine-containing pharmaceuticals and research compounds:

Cetirizine Dihydrochloride
  • Structure : Cetirizine (2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride) contains a piperazine ring linked to a chlorophenyl group and an acetic acid side chain .
  • Key Differences: Unlike 2-chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride, cetirizine has a bulkier diphenylmethyl group and an ethoxyacetic acid moiety, which enhance its selectivity for histamine H1 receptors .
  • Applications : Cetirizine is a second-generation antihistamine used for allergic rhinitis and urticaria, whereas the target compound’s pharmacological profile remains less defined .
Zinc-Piperazine Schiff Base Complexes
  • Structure: Zinc complexes derived from Schiff bases like 4-chloro-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol feature a piperazine-ethylimino linkage and halogen substitutions .
  • Key Differences: The absence of a metal-coordinated structure in this compound may reduce its toxicity but limit its use in catalysis or metallodrug applications .

Functional Analogues

Levocetirizine Dihydrochloride
  • Structure : Levocetirizine ((R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride) is an enantiomer of cetirizine with a stereospecific chlorophenyl group .
  • Key Differences: The chiral center in levocetirizine improves binding affinity to H1 receptors, while the target compound’s simpler phenol structure lacks this stereochemical complexity .
  • Pharmacokinetics : Both compounds benefit from dihydrochloride salt formulations for enhanced solubility, but levocetirizine’s ethoxyacetic acid group facilitates longer plasma half-life .

Comparative Data Table

Compound Molecular Structure Pharmacological Activity Solubility Key Applications
This compound Phenol core with Cl and piperazinylmethyl groups; dihydrochloride salt Under investigation (potential CNS or antimicrobial) High (salt form) Research candidate
Cetirizine dihydrochloride Piperazine linked to diphenylmethyl and ethoxyacetic acid; dihydrochloride salt H1 antagonist (antihistaminic) High Allergic rhinitis, urticaria
Zinc-Schiff base complexes Zn-coordinated piperazine-ethylimino-phenol derivatives Low toxicity, metallodrug potential Moderate (coordination-dependent) Preclinical drug development
Levocetirizine dihydrochloride (R)-enantiomer of cetirizine with stereospecific chlorophenyl group; dihydrochloride salt Enhanced H1 antagonism High Allergic conditions

Research Findings and Implications

  • Structural-Activity Relationships: The presence of a chlorine atom and piperazine moiety is critical for bioactivity across analogues. However, bulky substituents (e.g., diphenylmethyl in cetirizine) improve receptor specificity, while simpler phenol derivatives may target broader pathways .
  • Toxicity : Zinc-Schiff base complexes demonstrate lower systemic toxicity, suggesting that coordination chemistry or additional functional groups in piperazine derivatives can mitigate adverse effects .
  • Salt Forms : Dihydrochloride salts universally improve solubility, but their impact on bioavailability and tissue distribution varies with structural complexity .

Biological Activity

2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride is an organic compound with significant potential in pharmaceutical applications due to its unique structural characteristics. This compound is characterized by a chloro group, a piperazine moiety, and a phenolic ring, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, as well as its potential therapeutic applications.

  • Chemical Formula : C₁₁H₁₇Cl₃N₂O
  • Molecular Weight : 299.63 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in water

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been highlighted in recent research.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.005 mg/mL
Escherichia coli0.015 mg/mL
Pseudomonas aeruginosa0.020 mg/mL

These findings suggest that the compound may be particularly effective against Gram-positive bacteria, with significant implications for developing novel antibacterial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research indicates that it can inhibit the proliferation of certain cancer cell lines, including prostate cancer cells.

Cell Line IC₅₀ Value (µM)
PC-3 (Prostate Cancer)1.48
MCF-7 (Breast Cancer)18.36

In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation .

The biological activity of this compound is likely attributed to its structural features:

  • Chloro Group : This functional group can undergo nucleophilic substitution reactions, enhancing the compound's reactivity and interaction with biological targets.
  • Piperazine Moiety : Known for its pharmacological effects, piperazine derivatives often exhibit anxiolytic and antidepressant activities, which may contribute to the overall therapeutic profile of this compound.
  • Phenolic Hydroxyl Group : This group can participate in oxidation reactions and serve as a site for further chemical modifications, potentially leading to derivatives with enhanced biological activity .

Case Studies

Several studies have explored the biological applications of similar compounds containing piperazine and phenolic structures:

  • Study on Piperazine Derivatives : A study demonstrated that piperazine derivatives exhibit significant antimicrobial activity against various pathogens, suggesting that modifications on the piperazine ring can enhance efficacy against resistant strains .
  • Antitumor Research : Research on related phenolic compounds has shown their ability to inhibit tumor growth by targeting specific receptors involved in cell signaling pathways, which may also apply to this compound .

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving:

  • Alkylation reactions : Reacting 2-chloro-4-(chloromethyl)phenol with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the free base.
  • Salt formation : Treating the free base with HCl in a solvent like ethanol to precipitate the dihydrochloride salt .
  • Purification : Recrystallization from methanol/water mixtures improves purity (>99% by HPLC) .
    Key Variables : Stoichiometry of HCl and reaction temperature during salt formation critically influence yield and crystallinity .

Basic: How is the purity and identity of this compound validated in academic research?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) resolves impurities like unreacted piperazine or chlorinated byproducts .
  • Spectroscopy : FT-IR confirms the presence of phenolic O-H (3200–3600 cm⁻¹) and piperazine N-H (broad ~2800 cm⁻¹). ¹H NMR (D₂O) identifies aromatic protons (δ 6.8–7.2 ppm) and piperazinyl CH₂ groups (δ 2.5–3.5 ppm) .

Basic: What are the solubility and stability profiles of this dihydrochloride salt?

Methodological Answer:

  • Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the dihydrochloride salt form. Limited solubility in nonpolar solvents (e.g., hexane) .
  • Stability : Stable under inert atmospheres (N₂) at 4°C for >6 months. Degrades in acidic/alkaline conditions (pH <2 or >10) via hydrolysis of the piperazinyl-methyl bond .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve alkylation efficiency compared to THF .
  • Catalysis : Adding catalytic KI (0.1 eq) accelerates SN2 displacement during the methyl-piperazine coupling step .
  • Temperature control : Maintaining 50–60°C during HCl addition prevents premature precipitation and ensures uniform salt formation .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

  • Receptor binding : The piperazine moiety may act as a hydrogen-bond donor/acceptor, interacting with GPCRs (e.g., histamine H₁ or serotonin receptors) based on structural analogs like cetirizine .
  • pH-dependent activity : Protonation of piperazine at physiological pH (forming a dication) enhances binding affinity to negatively charged receptor pockets .

Advanced: How should researchers address contradictions in reported purity data?

Methodological Answer:

  • Source verification : Cross-check supplier Certificates of Analysis (CoA) with independent HPLC-MS (e.g., ESI+ mode for [M+2H]⁺ ions at m/z 320.1) .
  • Batch variability : Pre-purify commercial batches via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) if impurities exceed 2% .

Basic: What pharmacological activities are hypothesized for this compound?

Methodological Answer:

  • Antihistamine potential : Structural similarity to cetirizine dihydrochloride suggests possible H₁ receptor antagonism .
  • Antimicrobial screening : Piperazine derivatives often exhibit activity against Gram-positive bacteria (e.g., S. aureus MIC assays) .

Advanced: What degradation products form under accelerated stability testing?

Methodological Answer:

  • Hydrolysis products : 2-Chloro-4-(hydroxymethyl)phenol and free piperazine, identified via LC-MS (negative ion mode) .
  • Oxidative byproducts : Chlorinated quinones detected under UV light exposure (λ = 365 nm) .

Advanced: How does structural modification of the piperazine ring alter bioactivity?

Methodological Answer:

  • N-substitution : Adding methyl groups (e.g., 4-methylpiperazine) reduces aqueous solubility but increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
  • Ring expansion : Replacing piperazine with homopiperazine decreases receptor binding affinity by 30% in GPCR assays .

Basic: What environmental factors influence its reactivity in aqueous solutions?

Methodological Answer:

  • pH effects : Stability decreases in alkaline media (pH >8) due to deprotonation of the phenolic group, accelerating hydrolysis .
  • Temperature : Storage at 25°C vs. 4°C increases degradation rate by 2-fold (t₁/₂ = 90 days vs. 180 days) .

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